1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)urea
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Description
1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)urea is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Biological Activity
The compound 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)urea is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazole ring substituted with various functional groups that may influence its biological activity. The molecular formula is C17H20N4O3 with a molecular weight of approximately 332.37 g/mol.
Property | Value |
---|---|
Molecular Formula | C17H20N4O3 |
Molecular Weight | 332.37 g/mol |
CAS Number | Not available |
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. Studies have shown that they can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Compounds similar to this pyrazole derivative have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .
- Cell Cycle Arrest : The compound has demonstrated the ability to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been shown to modulate inflammatory pathways by:
- Inhibition of Pro-inflammatory Cytokines : It reduces the expression of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .
- Reduction of Oxidative Stress : The antioxidant properties of pyrazole derivatives help mitigate oxidative stress, contributing to their anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens. Notable findings include:
- Broad-spectrum Activity : Pyrazole derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic processes.
Case Studies
Several studies highlight the biological activity of pyrazole derivatives:
- Antitumor Study : A study evaluating a series of pyrazole derivatives found that compounds with similar structural features significantly inhibited tumor growth in xenograft models .
- Anti-inflammatory Research : In vitro studies demonstrated that these compounds effectively reduced inflammation markers in macrophage cultures stimulated with lipopolysaccharides (LPS) .
- Antimicrobial Evaluation : A comparative study on various pyrazole derivatives revealed that some exhibited potent antifungal activity against common pathogens like Candida albicans and Aspergillus species .
Properties
IUPAC Name |
1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-28-21-9-5-4-8-19(21)23-22(27)26(15-18-7-6-12-29-18)14-17-13-20(16-10-11-16)25(2)24-17/h4-9,12-13,16H,3,10-11,14-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGIDLYJHHLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.